

# Navigating the Synthesis and Application of Boc-Protected Carboxylic Acids: A Technical Guide

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## Compound of Interest

Compound Name: *Boc-Inp-OH*

Cat. No.: *B070606*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two key Boc-protected carboxylic acids: 1-Boc-piperidine-4-carboxylic acid and Boc-L-indoline-2-carboxylic acid. Due to the potential ambiguity of the abbreviation "**Boc-Inp-OH**," this whitepaper addresses both molecules, offering detailed information on their chemical properties, synthesis applications, and roles in modulating significant biological pathways.

## Section 1: Core Molecular Data

The fundamental properties of these compounds are crucial for their application in chemical synthesis. The following tables summarize their molecular formula, weight, and other key identifiers.

Table 1: Physicochemical Properties of 1-Boc-piperidine-4-carboxylic acid

Property	Value
Synonyms	Boc-Inp-OH, Boc-isonipecotic acid
Molecular Formula	C <sub>11</sub> H <sub>19</sub> NO <sub>4</sub>
Molecular Weight	229.27 g/mol
CAS Number	84358-13-4

Table 2: Physicochemical Properties of Boc-L-indoline-2-carboxylic acid

Property	Value
Synonyms	N-Boc-L-indoline-2-carboxylic acid
Molecular Formula	C <sub>14</sub> H <sub>17</sub> NO <sub>4</sub>
Molecular Weight	263.29 g/mol
CAS Number	144069-67-0

## Section 2: Experimental Protocols in Drug Synthesis

Both 1-Boc-piperidine-4-carboxylic acid and Boc-L-indoline-2-carboxylic acid are pivotal building blocks in the synthesis of various pharmaceuticals. Below are detailed protocols for their application.

### Synthesis of Bilastine using a 1-Boc-piperidine-4-carboxylic acid derivative

1-Boc-piperidine-4-carboxylic acid is a precursor to 1-Boc-piperidine-4-formaldehyde, a key reactant in the synthesis of the antihistamine, bilastine.

Step 1: Synthesis of 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylic acid tert-butyl ester

- Combine 2-nitroaniline (0.4 mol) and 1-Boc-piperidine-4-carbaldehyde (0.4 mol) in a mixed solvent of ethanol (3.2 L) and water (80 mL).

- After complete dissolution, add 139.3 g of  $\text{Na}_2\text{S}_2\text{O}_4$  (0.8 mol).
- Heat the mixture to reflux and monitor the reaction by TLC.
- After 8 hours, filter the precipitate and wash the filter cake with absolute ethanol (1.6 L x 2).
- Combine the filtrates and evaporate to dryness to obtain the crude product.
- Recrystallize the crude product from an ethanol-water mixture to yield tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate.[1]

### Step 2: Alkylation

- To a solution of 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylic acid tert-butyl ester (0.3 mol) and 2-chloroethylether (0.3 mol) in a 40% aqueous solution, add a phase transfer catalyst such as tetrabutylammonium bromide (0.3 g).
- Slowly add a mixed base of NaOH (0.25 mol) and  $\text{Na}_2\text{CO}_3$  (0.1 mol) under cooling in an ice-water bath.
- Stir the reaction mixture rapidly at 50°C for 2 hours.
- After completion, allow the reaction to cool and stand.
- Extract the product with diethyl ether, wash with saturated saline, dry, filter, and remove the solvent to obtain the alkylated product.[2]

### Step 3: Hydrolysis and Coupling

- The subsequent steps involve the hydrolysis of the ester and removal of the Boc protecting group, followed by coupling with 2-[4-(2-p-toluenesulfonyl-ethyl)-phenyl]-2-methyl-propionic acid sodium salt to yield bilastine.[2][3]

## Synthesis of HIV-1 Integrase Inhibitors using Boc-L-indoline-2-carboxylic acid

Boc-L-indoline-2-carboxylic acid serves as a scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[4][5][6] The general synthetic approach involves

the coupling of various side chains to the indoline core to enhance binding to the active site of the integrase enzyme.

General Amide Coupling Procedure:

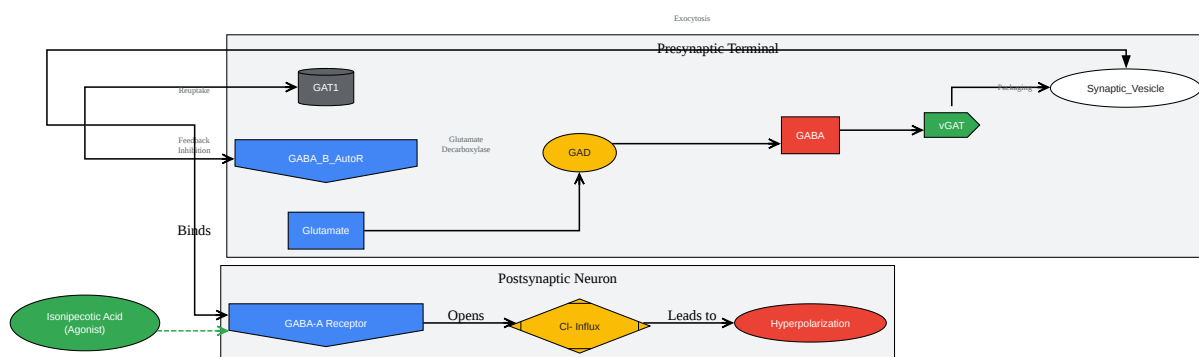
- To a solution of Boc-L-indoline-2-carboxylic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).
- Add the desired amine component to the reaction mixture.
- Stir the reaction at room temperature until completion, monitored by TLC.
- Perform an aqueous work-up and purify the product by column chromatography.

## Section 3: Visualization of Relevant Signaling Pathways

The therapeutic effects of molecules synthesized from these building blocks are often exerted through the modulation of specific cellular signaling pathways.

### GABAergic Synapse and the Role of Isonipecotnic Acid Derivatives

Isonipecotnic acid, the deprotected form of **Boc-Inp-OH**, is a GABA analog and acts as a partial agonist at GABA-A receptors, influencing inhibitory neurotransmission.<sup>[7]</sup>

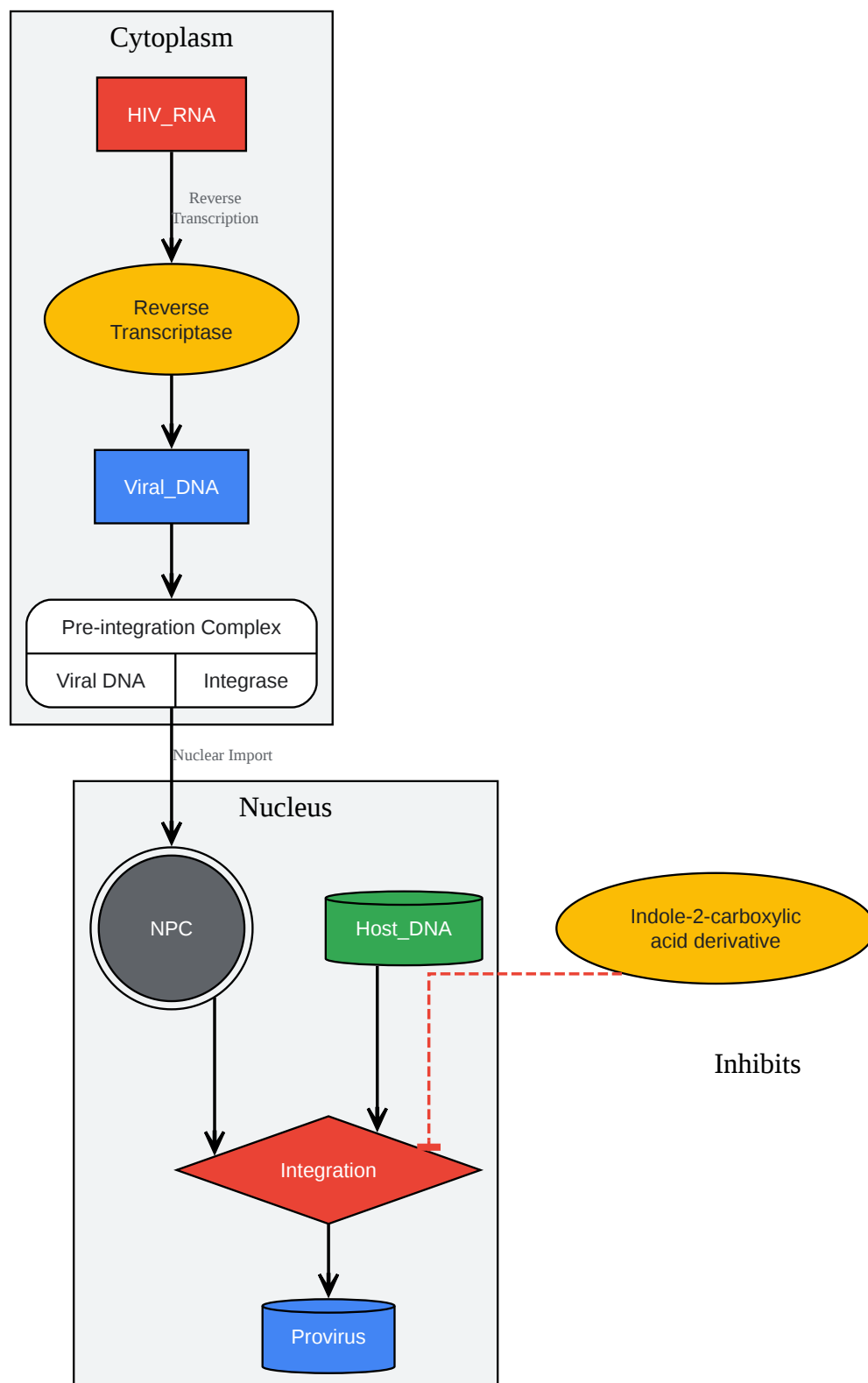


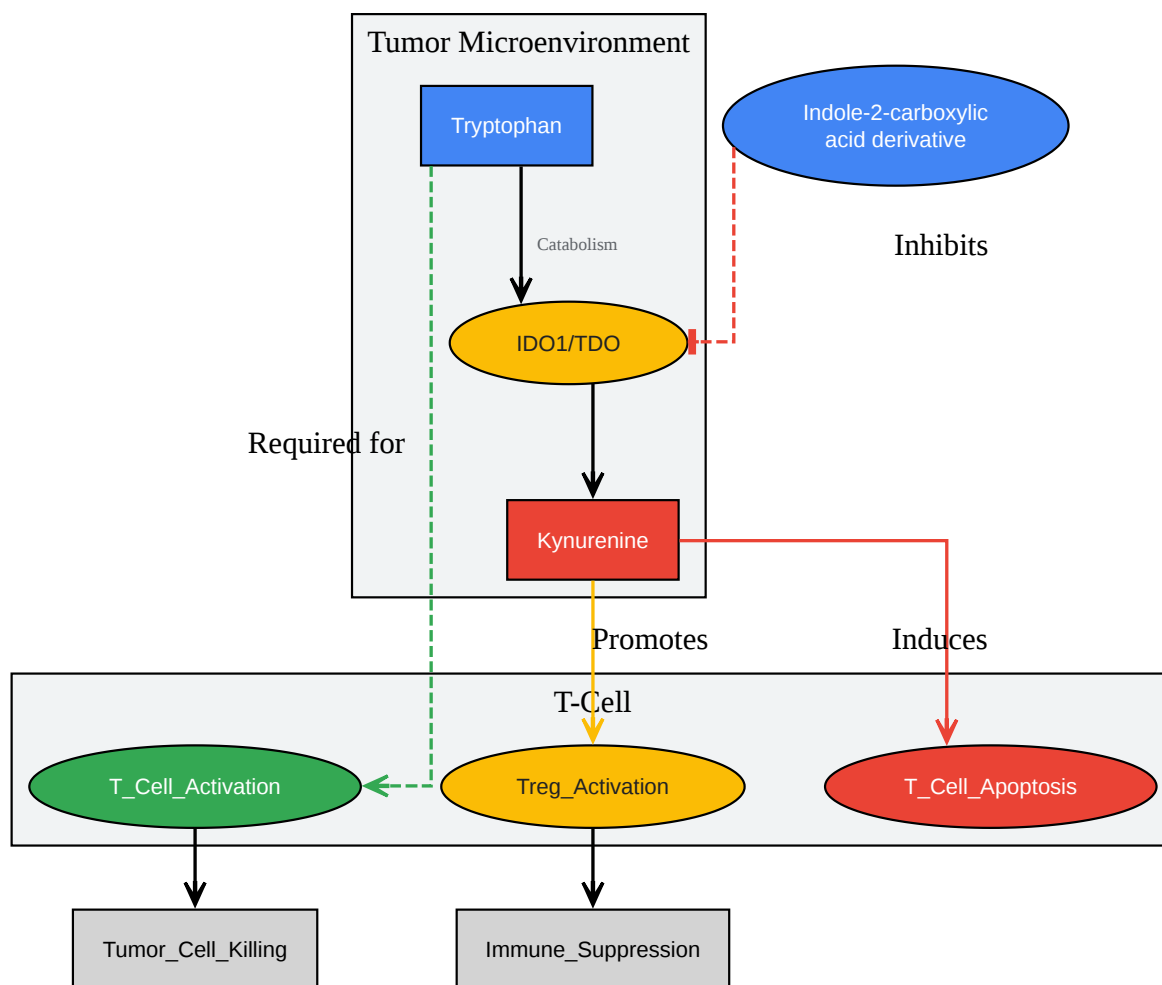
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Caption: Simplified GABAergic synapse pathway.

## HIV-1 Integration and its Inhibition

Indole-2-carboxylic acid derivatives have been designed to inhibit HIV-1 integrase, a key enzyme in the viral life cycle that incorporates the viral DNA into the host genome.[4][5][6]





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